2-Hydroxy-4-iodobenzonitrile
Overview
Description
2-Hydroxy-4-iodobenzonitrile: is an organic compound with the molecular formula C7H4INO . It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the second position and an iodine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzonitrile can be achieved through several methods. One common approach involves the iodination of 2-hydroxybenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Substitution Reactions: Products include azides, cyanides, and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
Chemistry: 2-Hydroxy-4-iodobenzonitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs or as a precursor for bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-iodobenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodobenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-Hydroxy-4-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Hydroxy-4-iodobenzonitrile is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-hydroxy-4-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSFVVZUIVQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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